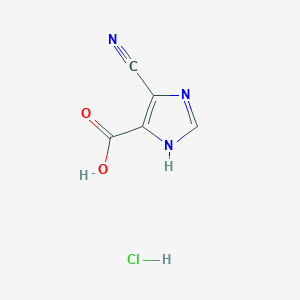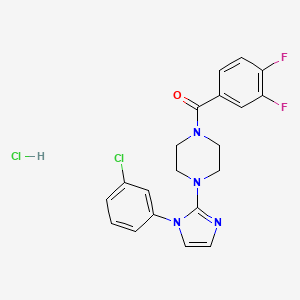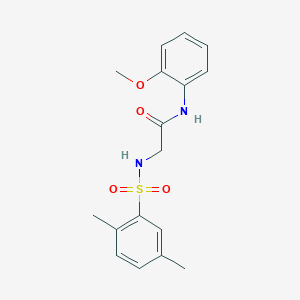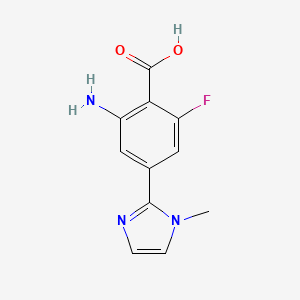![molecular formula C11H15N3O3 B2588015 N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea CAS No. 339111-00-1](/img/structure/B2588015.png)
N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-dimethyl-N’-[2-(2-nitroethyl)phenyl]urea” is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.255 . It is also known by other names such as 1,1-Dimethyl-3-[2-(2-nitroethyl)phenyl]urea .
Synthesis Analysis
The synthesis of N-substituted ureas like “N,N-dimethyl-N’-[2-(2-nitroethyl)phenyl]urea” can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be efficient, yielding a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-N’-[2-(2-nitroethyl)phenyl]urea” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact mass is 237.111343 .Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis
“N,N-dimethyl-N’-[2-(2-nitroethyl)phenyl]urea” has a density of 1.2±0.1 g/cm3, a boiling point of 458.3±45.0 °C at 760 mmHg, and a flash point of 231.0±28.7 °C . The vapour pressure is 0.0±1.1 mmHg at 25°C, and the index of refraction is 1.587 .Scientific Research Applications
Antidepressant Potential of Urea Derivatives
A study by Perveen et al. (2012) synthesized and evaluated a series of N-nitrophenyl-N'-(alkyl/aryl)urea and symmetrical 1,3-disubstituted urea derivatives for their antidepressant activity in mice. One of the compounds demonstrated significant antidepressant properties, indicating that certain urea derivatives could serve as potent antidepressant agents. This suggests that N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea could potentially be investigated for similar pharmacological effects, albeit with careful consideration of the specific structural features that contribute to such activity (Perveen et al., 2012).
Metabolism and Disposition Studies
Research focusing on the physiologic disposition and metabolism of related compounds, such as the study by Hucker et al. (1982) on an anti-ulcer agent, provides a framework for understanding how substituted urea derivatives are metabolized and excreted in various species. Although the specific compound differs, studies like these are crucial for developing pharmaceuticals, as they offer insights into potential metabolic pathways, excretion patterns, and species-specific responses (Hucker et al., 1982).
Antineoplastic and Cytotoxic Activities
Investigations into the disposition and metabolism of antineoplastic agents, like the work by Maurizis et al. (1998) on 1-aryl-3-(2-chloroethyl)ureas, highlight the potential of urea derivatives in cancer therapy. The study detailed the metabolic pathways and tissue affinities of these compounds, providing essential information for the development of chemotherapeutic agents. Similar research could explore the anticancer potential of N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea, particularly its metabolism, cytotoxic effects, and specificity towards cancer cells (Maurizis et al., 1998).
properties
IUPAC Name |
1,1-dimethyl-3-[2-(2-nitroethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13(2)11(15)12-10-6-4-3-5-9(10)7-8-14(16)17/h3-6H,7-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKFACLDGDZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1CC[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-(1,3-dimethyl-5-oxopyrazol-4-ylidene)amino] 5-chloro-1,3-dimethylpyrazole-4-sulfonate](/img/structure/B2587935.png)
![2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587936.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2587939.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate](/img/structure/B2587942.png)
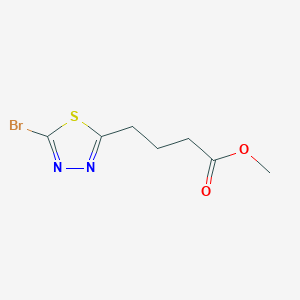
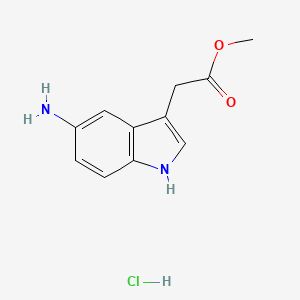
![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B2587946.png)
